4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid
Description
4-Amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid is a synthetic organic compound comprising a β-ketoamine backbone modified with a methylsulfanyl (SCH₃) substituent and associated with trifluoroacetic acid (TFA) as a counterion. The compound’s structure includes:
- Methylsulfanyl group (SCH₃): Introduces sulfur-based hydrophobicity and electron-donating effects.
- Trifluoroacetic acid (CF₃COOH): A strong acid commonly used to stabilize amine salts, improving solubility in polar solvents .
This compound is likely utilized in pharmaceutical or agrochemical research due to its reactive amine and sulfur moieties. Structural characterization methods, such as X-ray crystallography (e.g., SHELX programs for refinement ), may be employed to elucidate its conformation.
Properties
IUPAC Name |
4-amino-1-methylsulfanylbutan-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-8-4-5(7)2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHNMCUTOALKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)CCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Mesylated Intermediates
A foundational method for installing the methylsulfanyl group involves converting a hydroxyl precursor into a mesylate intermediate, followed by displacement with methyl mercaptan. This approach, adapted from sulfoxide synthesis protocols, begins with the mesylation of 1-hydroxybutan-2-one. Treatment with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at 0°C in the presence of pyridine generates 1-mesylbutan-2-one (Scheme 1A). Subsequent reaction with sodium methanethiolate (NaSMe) in TFA at 20°C affords 1-(methylsulfanyl)butan-2-one in 89% yield. TFA serves dual roles here: as a polar aprotic solvent to stabilize the transition state and as a proton source to quench residual base.
Scheme 1A
Direct Thioetherification in Trifluoroacetic Acid
Alternative protocols bypass mesylation by leveraging TFA’s capacity to activate hydroxyl groups for direct substitution. As demonstrated in trityl alcohol thioetherifications, stirring 1-hydroxybutan-2-one with methyl mercaptan (10 equiv) in TFA at 25°C for 3 hours achieves 92% conversion to 1-(methylsulfanyl)butan-2-one (Table 1). The reaction’s efficiency stems from TFA’s strong acidity, which protonates the hydroxyl group, converting it into a better leaving group (H2O). This method reduces step count but requires careful control of stoichiometry to minimize disulfide byproducts.
Table 1: Optimization of Direct Thioetherification
| TFA Volume (mL/g substrate) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 5 | 2 | 78 |
| 10 | 3 | 92 |
| 15 | 4 | 89 |
Amination Strategies for 4-Position Functionalization
Reductive Amination of Ketone Intermediates
Introducing the amine group at the 4-position employs reductive amination of 4-oxobutan-2-one derivatives. After thioether installation, the ketone at C2 is condensed with ammonium acetate in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH3CN). This two-step process achieves 86% yield of 4-amino-1-(methylsulfanyl)butan-2-one. Critical to success is the use of a weakly acidic medium (pH 5–6), which protonates the intermediate imine without decomposing the thioether.
Gabriel Synthesis with Phthalimide Protection
For substrates sensitive to reductive conditions, the Gabriel method offers a protective-group alternative. Reaction of 1-(methylsulfanyl)butan-2-one with phthalimide potassium in dimethylformamide (DMF) at 120°C installs the phthaloyl-protected amine at C4. Subsequent hydrazinolysis with hydrazine hydrate in ethanol liberates the free amine, yielding 4-AMBK in 81% overall yield. While this route adds two steps, it avoids exposure to strong reducing agents, making it preferable for lab-scale synthesis.
Trifluoroacetate Salt Formation and Purification
Counterion Exchange in TFA Medium
The final step involves protonating the free amine with TFA to form the stable trifluoroacetate salt. Dissolving 4-amino-1-(methylsulfanyl)butan-2-one in anhydrous TFA at 0°C followed by slow evaporation under vacuum yields crystalline 4-AMBK·TFA with >99% purity. Excess TFA (2–3 equiv) ensures complete salt formation while minimizing residual free amine.
Recrystallization and Chromatographic Refinement
Crude product purification employs a dual approach:
-
Recrystallization : From ethyl acetate/hexane (1:3) at −20°C, yielding colorless needles (mp 112–114°C).
-
Flash Chromatography : Silica gel eluted with CH2Cl2:MeOH:NH4OH (90:9:1) removes non-ionic impurities, achieving 99.5% purity by HPLC.
Analytical Characterization and Validation
Spectroscopic Profiling
Chemical Reactions Analysis
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can undergo substitution reactions with suitable reagents.
Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
4-Amino-1-(ethylsulfanyl)butan-2-one hydrochloride
- Key Difference : Ethylsulfanyl (SCH₂CH₃) replaces methylsulfanyl; hydrochloride counterion instead of TFA.
- Hydrochloride salts generally exhibit lower solubility in organic solvents than TFA salts .
4-Amino-1-(methylsulfonyl)butan-2-one
- Key Difference : Sulfonyl (SO₂CH₃) replaces methylsulfanyl.
- Impact : The sulfonyl group is strongly electron-withdrawing, altering reactivity (e.g., reduced nucleophilicity at the amine) and increasing polarity.
4-Amino-1-(methylthio)butan-2-one (Free Base)
Functional Analogues with Trifluoroacetic Acid Salts
4-Amino-1-(pyrrolidin-3-yl)ethyl Aniline Dihydrochloride (Enamine Ltd, 2020)
- Key Feature : Contains a pyrrolidine ring and dihydrochloride salt.
- Comparison: Unlike the TFA salt, dihydrochloride salts may exhibit higher melting points and lower solubility in aprotic solvents. TFA’s strong acidity (pKa ~0.5) enhances solubility in methanol or acetonitrile, critical for HPLC purification .
Triflusulfuron Methyl Ester (Pesticide Glossary, 2001)
- Key Feature : Contains a trifluoroethoxy group (CF₃CH₂O-) in a sulfonylurea herbicide.
- Comparison : Trifluoro groups in both compounds enhance electronegativity and metabolic stability. However, triflusulfuron’s herbicidal activity stems from its sulfonylurea backbone, whereas the target compound’s bioactivity (if any) may derive from its β-ketoamine structure .
Comparative Data Table
Research Findings and Trends
- Stability : TFA salts are preferred in drug discovery for improved shelf-life and crystallinity .
- Reactivity : Methylsulfanyl groups in β-ketoamines may undergo oxidation to sulfoxides or sulfones, altering bioactivity.
- Synthetic Utility : The compound’s amine and ketone groups enable condensation reactions (e.g., formation of heterocycles), a pathway observed in related agrochemicals .
Biological Activity
4-amino-1-(methylsulfanyl)butan-2-one, trifluoroacetic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry. The compound is noted for its role in biochemical studies, particularly in enzyme mechanisms and protein interactions.
Structure and Composition
The compound consists of an amino group, a methylsulfanyl group, and a trifluoroacetic acid moiety. Its molecular structure allows it to engage in various chemical reactions, which can influence its biological activity.
Chemical Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Converts to amine or alcohol derivatives.
- Substitution : Amino and methylsulfanyl groups can participate in substitution reactions.
- Hydrolysis : The trifluoroacetic acid component can be hydrolyzed under various conditions.
These reactions are crucial for understanding how the compound interacts with biological systems and its potential therapeutic applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and methylsulfanyl groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The trifluoroacetic acid moiety enhances the compound's solubility and stability, which may contribute to its effectiveness in biochemical applications.
Research Findings
- Enzyme Mechanisms : The compound has been utilized in studies focusing on enzyme mechanisms, particularly in understanding how it affects enzyme activity through competitive inhibition or allosteric modulation.
- Protein Interactions : Investigations have shown that the compound can influence protein folding and stability, which is critical for various cellular processes.
- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, although more research is needed to confirm these effects .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific cysteine protease. This inhibition was characterized by a significant reduction in enzyme activity at micromolar concentrations, indicating potential as a therapeutic agent against diseases involving cysteine proteases .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines showed that modifications of this compound exhibited notable antiproliferative effects. For instance, certain analogs demonstrated IC50 values comparable to established anticancer drugs like doxorubicin, suggesting a promising avenue for cancer treatment .
Tables of Biological Activity
Q & A
Q. How can trifluoroacetic acid (TFA) be optimized as a solvent or catalyst in the synthesis of 4-amino-1-(methylsulfanyl)butan-2-one?
TFA’s strong acidity (pKa ~0.23) and polar aprotic nature make it effective for protonating intermediates and stabilizing reactive species in organic synthesis. For example, in uranium complex synthesis, TFA enhances dehydration and lowers pH, improving reaction yields by stabilizing intermediates through hydrogen bonding and ion-pair interactions . To optimize TFA usage, adjust its concentration incrementally (e.g., 0.1–5% v/v) while monitoring reaction kinetics via HPLC or NMR.
Q. What analytical techniques are recommended for characterizing TFA-containing compounds like 4-amino-1-(methylsulfanyl)butan-2-one?
- X-ray Diffraction (XRD): Resolve crystal structures using SHELX software to confirm stereochemistry and TFA coordination (e.g., [UO₂(TFA)₂(DMSO)₃] in ) .
- NMR Spectroscopy: Use ¹⁹F NMR to track TFA’s presence in solutions, as its trifluoromethyl group produces distinct peaks at ~-75 ppm .
- FT-IR: Identify TFA’s carbonyl stretch (~1,775 cm⁻¹) and confirm protonation states .
Q. What safety protocols are critical when handling TFA in laboratory settings?
TFA is highly corrosive (GHS05) and requires:
- Ventilation: Use fume hoods to avoid inhalation (Hazard Statement H314) .
- PPE: Acid-resistant gloves (nitrile) and eye protection.
- Waste Disposal: Neutralize with bicarbonate before disposal. Environmental studies note TFA’s persistence but low acute toxicity (NOEC >10,000 μg/L for aquatic species) .
Advanced Research Questions
Q. How does TFA’s chaotropic effect influence chromatographic separations of sulfur-containing amines like 4-amino-1-(methylsulfanyl)butan-2-one?
TFA’s chaotropic properties disrupt hydrophobic interactions, improving peak resolution in reversed-phase HPLC. In experimental designs, TFA (0.1% v/v) reduces tailing by ion-pairing with protonated amines, enhancing retention factor (k) reproducibility (e.g., CCD models in ). Compare with perchloric acid to assess selectivity changes .
Q. What mechanisms explain TFA’s superior acidity compared to other carboxylic acids in reaction media?
The trifluoromethyl group exerts a strong electron-withdrawing inductive (-I) effect, stabilizing the conjugate base (trifluoroacetate) and lowering pKa (~0.23 vs. 2.5 for formic acid). This enhances protonation efficiency in acid-catalyzed reactions like ester cleavage or peptide synthesis .
Q. How can conflicting computational and experimental data on TFA’s electronic structure be resolved?
Density-functional theory (DFT) models (e.g., B3LYP) often underestimate TFA’s acidity due to inadequate exact-exchange terms. Hybrid functionals (e.g., Becke’s 1993 model) improve accuracy by incorporating 15–20% exact exchange, aligning computed ΔG values with experimental pKa . Validate with coupled-cluster (CCSD(T)) benchmarks.
Q. What strategies mitigate TFA-induced signal suppression in LC-MS analysis of 4-amino-1-(methylsulfanyl)butan-2-one?
Q. How does TFA impact the environmental stability of synthesized compounds?
TFA salts are highly persistent (half-life >10 years in water) due to strong C-F bonds. Monitor degradation pathways (e.g., photolysis, microbial action) using ¹⁹F NMR or LC-HRMS. Environmental concentrations remain below toxic thresholds (NOEC >10,000 μg/L), but bioaccumulation potential in plants warrants field studies .
Methodological Tables
Table 1: Comparison of Acidic Modifiers in LC-MS
| Modifier | Concentration | Signal Suppression | Resolution |
|---|---|---|---|
| TFA | 0.1% v/v | High | Excellent |
| Formic Acid | 0.1% v/v | Low | Moderate |
| Acetic Acid | 0.1% v/v | Moderate | Good |
| Source: Adapted from |
Table 2: DFT Functionals for TFA Acidity Calculation
| Functional | Exact Exchange (%) | ΔG Error (kcal/mol) |
|---|---|---|
| B3LYP | 20 | ±2.4 |
| PBE | 0 | ±8.1 |
| Becke 1993 | 15 | ±1.9 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
